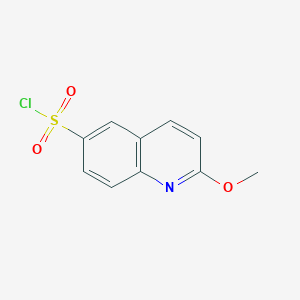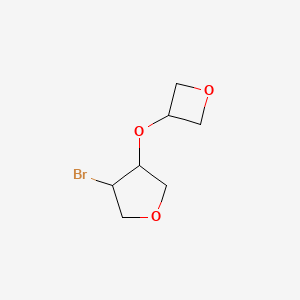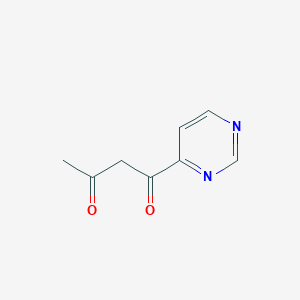
2-Amino-5-methoxypentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-methoxypentanamide is an organic compound with the molecular formula C6H14N2O2 It is a derivative of pentanamide, featuring an amino group at the second position and a methoxy group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxypentanamide typically involves the reaction of 5-methoxypentanoic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts, such as palladium on carbon (Pd/C), can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Amino-5-methoxypentanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-amino-5-oxopentanamide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Amino-5-oxopentanamide
Reduction: 2-Amino-5-methoxypentylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-5-methoxypentanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-Amino-5-methoxypentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Amino-5-methoxybenzamide
- 2-Amino-5-ethoxybenzamide
- 2-Amino-4-methoxybenzamide
Uniqueness
Compared to similar compounds, 2-Amino-5-methoxypentanamide features a pentanamide backbone, which imparts different physicochemical properties. This structural difference can influence its reactivity, solubility, and biological activity, making it a unique compound for specific applications.
特性
分子式 |
C6H14N2O2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC名 |
2-amino-5-methoxypentanamide |
InChI |
InChI=1S/C6H14N2O2/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |
InChIキー |
IORXZCIBCQGUNM-UHFFFAOYSA-N |
正規SMILES |
COCCCC(C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


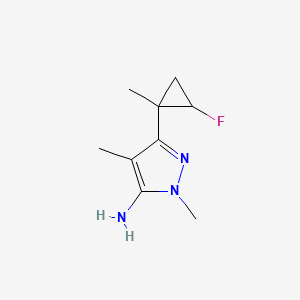
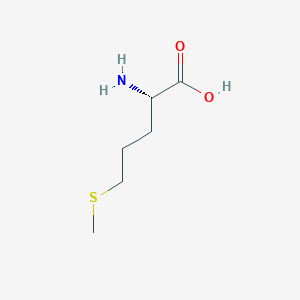
![4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid](/img/structure/B13070158.png)
![2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13070165.png)
![[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13070173.png)
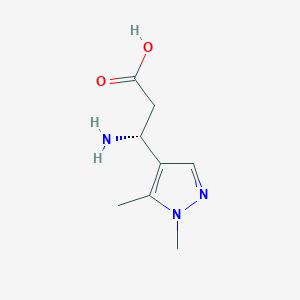

![1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine](/img/structure/B13070194.png)
![{3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine](/img/structure/B13070199.png)
